molecular formula C18H19NO4S B12875741 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Cat. No.: B12875741
M. Wt: 345.4 g/mol
InChI Key: CFHLCVFCPXCOQQ-UHFFFAOYSA-N
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Description

2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tosyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and an acetic acid moiety attached to the fourth carbon of the ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the tosylation of 1,2,3,4-tetrahydroquinoline followed by the introduction of the acetic acid moiety. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .

Scientific Research Applications

2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.

    4-Hydroxy-2-quinolineacetic acid:

Uniqueness

The presence of the tosyl group in 2-(1-Tosyl-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid makes it unique compared to other similar compounds. The tosyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-4-yl]acetic acid

InChI

InChI=1S/C18H19NO4S/c1-13-6-8-15(9-7-13)24(22,23)19-11-10-14(12-18(20)21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3,(H,20,21)

InChI Key

CFHLCVFCPXCOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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